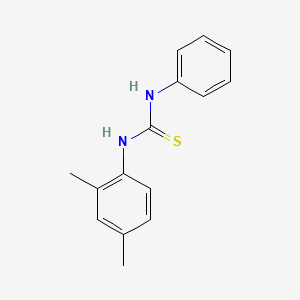
1-(2,4-Dimethylphenyl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-3-phenylthiourea is an organic compound with significant interest in various scientific fields It is characterized by the presence of a thiourea group attached to a phenyl ring and a 2,4-dimethylphenyl group
Métodos De Preparación
The synthesis of 1-(2,4-Dimethylphenyl)-3-phenylthiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with aniline. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
1-(2,4-Dimethylphenyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine, depending on the reducing agent.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a subject of interest in medicinal chemistry.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways. Its derivatives are being investigated for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s aromatic rings can also participate in π-π interactions, enhancing its binding affinity to certain targets. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparación Con Compuestos Similares
1-(2,4-Dimethylphenyl)-3-phenylthiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2,4-dimethylphenyl)thiourea: Similar in structure but with different substitution patterns on the aromatic rings.
1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea: Another derivative with a methyl group on the phenyl ring.
1-(2,4-Dimethylphenyl)-3-(2-chlorophenyl)thiourea: Contains a chlorine substituent, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
13140-56-2 |
|---|---|
Fórmula molecular |
C15H16N2S |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C15H16N2S/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) |
Clave InChI |
ISPHYXKLAGBGOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


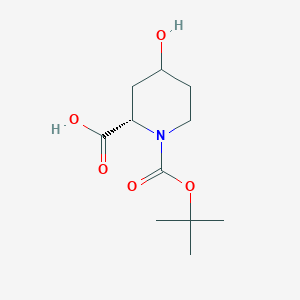
![(5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147944.png)

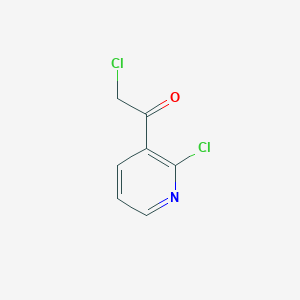
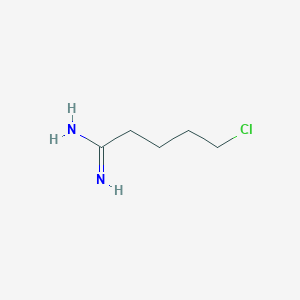
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)
![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)
![(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B15147991.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15147997.png)
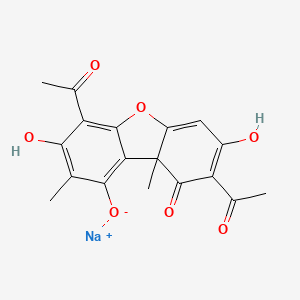

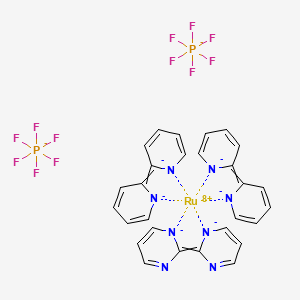
![2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol](/img/structure/B15148036.png)
